2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2-methylresorcinol (2,6-dihydroxytoluene) using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Higher quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential antioxidant properties and its role in biological redox reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective electron transfer agent. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include caspases activation and poly (ADP-ribose) polymerase (PARP) cleavage .
Comparison with Similar Compounds
- 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione
- 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione
- 2,5-Diaminocyclohexa-2,5-diene-1,4-dione
Comparison: Compared to these similar compounds, 2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. For instance, the presence of the hydroxyl group enhances its redox properties, making it more effective in certain applications such as antioxidant and anticancer research .
Properties
IUPAC Name |
2-hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGINXMWZYDKDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596183 |
Source
|
Record name | 2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2913-48-6 |
Source
|
Record name | 2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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